molecular formula C16H17N5O5S B2877051 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1904277-74-2

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2877051
CAS RN: 1904277-74-2
M. Wt: 391.4
InChI Key: WJPHQSBAWHIFHX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a diazepane ring, an isoxazole ring, and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and isoxazole rings are five-membered rings with two nitrogen atoms, while the diazepane is a seven-membered ring with two nitrogen atoms . The furan is a five-membered ring with an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Development of Novel Reagents

    Research has led to the creation of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, which facilitates the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its stability, ease of preparation, and efficiency in various synthetic applications (Goddard-Borger & Stick, 2007).

  • Innovative Synthetic Routes

    Research on 4-diazoisochroman-3-imines and their synthetic applications as metal carbene precursors demonstrates the versatility of these compounds. They react with alkenes and conjugated dienes under catalysis to produce spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, showcasing a method for accessing complex cyclic structures (Ren et al., 2017).

  • Metal-Free Synthesis

    A study on the metal-free synthesis of sulfonylated furans or imidazo[1,2-a]pyridines via a three-component, domino reaction presents a new strategy for the preparation of functionalized heterocycles. This process demonstrates good efficiency and functional group tolerance, contributing to the development of synthetic methodologies in organic chemistry (Cui et al., 2018).

Application in Materials Science

  • Corrosion Inhibition: Research on the inhibitive properties of a novel organic compound, including "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone", for acidic iron corrosion demonstrates its potential as an effective corrosion inhibitor. This has implications for materials protection and longevity in industrial applications (Singaravelu & Bhadusha, 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to predict how this compound might interact with biological systems or other chemicals .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c22-16(12-9-14(26-19-12)13-3-1-8-25-13)20-4-2-5-21(7-6-20)27(23,24)15-10-17-11-18-15/h1,3,8-11H,2,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPHQSBAWHIFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

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